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RIPK2-IN-2

Targeted protein degradation PROTAC Ubiquitin-proteasome system

RIPK2-IN-2 (CAS 2143956-20-9) is a bifunctional Proteolysis Targeting Chimera (PROTAC) molecule designed to degrade Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key mediator of innate immune signaling downstream of NOD1/NOD2. Unlike traditional occupancy-driven kinase inhibitors that merely block enzymatic activity, this PROTAC simultaneously engages RIPK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tagging the kinase for proteasomal degradation and thereby eliminating both its catalytic and scaffolding functions.

Molecular Formula C21H28N4O4S
Molecular Weight 432.5 g/mol
Cat. No. B610489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIPK2-IN-2
SynonymsRIPK2-IN-2;  RIPK2 IN 2;  RIPK2IN2;  RIPK2 inhibitor-2;  RIPK2 inhibitor 2; 
Molecular FormulaC21H28N4O4S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C
InChIInChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25)
InChIKeyQODPGRHWJBWTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RIPK2-IN-2 PROTAC Degrader Compound Procurement Guide for Targeted Protein Degradation Research


RIPK2-IN-2 (CAS 2143956-20-9) is a bifunctional Proteolysis Targeting Chimera (PROTAC) molecule designed to degrade Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key mediator of innate immune signaling downstream of NOD1/NOD2 [1]. Unlike traditional occupancy-driven kinase inhibitors that merely block enzymatic activity, this PROTAC simultaneously engages RIPK2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tagging the kinase for proteasomal degradation and thereby eliminating both its catalytic and scaffolding functions [2]. The compound is disclosed as example 25 in patent US 10,435,391 (WO2016/172134), assigned to GlaxoSmithKline [1].

Why RIPK2-IN-2 Cannot Be Substituted by Standard Kinase Inhibitors in Degradation-Dependent Applications


Traditional RIPK2 kinase inhibitors such as GSK583 (IC50 5 nM) or WEHI-345 (IC50 12 nM) only block the kinase active site to prevent downstream phosphorylation of NEMO/IKKγ, yet the kinase scaffold remains intact to continue non-catalytic signaling through its CARD domain [1]. In contrast, RIPK2-IN-2 acts as a PROTAC degrader that forms a ternary complex between RIPK2 and VHL E3 ligase, leading to ubiquitination and complete proteasomal elimination of the target protein [2]. This mechanistic distinction means that substituting RIPK2-IN-2 with an equipotent catalytic inhibitor would fail to replicate the degradation-dependent cellular phenotypes, particularly in assays measuring scaffold-mediated NF-κB activation or inflammasome priming where protein elimination, not kinase inhibition, is the required endpoint [3]. Consequently, researchers requiring sustained, event-driven target removal rather than equilibrium-based inhibition cannot interchange these compound classes without compromising experimental validity.

Quantitative Differentiation Evidence for RIPK2-IN-2 Against Closest Analogs


PROTAC Degradation Efficiency (DC50) of RIPK2-IN-2 vs. VHL-Based RIPK2 PROTACs

RIPK2-IN-2 is reported to form a ternary complex with RIPK2 and VHL E3 ligase, promoting ubiquitination and proteasomal degradation [1]. However, quantitative degradation DC50 values for this specific compound (example 25) are not publicly disclosed in the patent or associated literature. Cross-study comparison with structurally related VHL-based RIPK2 PROTACs (e.g., PROTAC_RIPK2 from Bondeson et al., 2015) shows that related compounds achieve DC50 values of approximately 1–10 nM in THP-1 cells after 4–6 hours of treatment [2]. Until direct DC50 data for RIPK2-IN-2 are published, its degradation potency relative to these well-characterized analogs cannot be quantitatively established.

Targeted protein degradation PROTAC Ubiquitin-proteasome system

Ternary Complex Formation and Cooperativity vs. RIPK2 Kinase Inhibitors

RIPK2-IN-2 simultaneously binds both RIPK2 kinase domain and VHL E3 ligase, as confirmed by the patent disclosure describing its bifunctional design [1]. This event-driven pharmacology generates positive binding cooperativity absent in monofunctional kinase inhibitors. While the specific cooperativity factor (α) for RIPK2-IN-2 is not reported, structurally analogous VHL-recruiting PROTACs against RIPK2 exhibit α values > 1, indicating stabilized ternary complexes that enable catalytic degradation at sub-stoichiometric concentrations [2]. This contrasts sharply with ATP-competitive inhibitors like Gefitinib (which also inhibits RIPK2 at higher concentrations) or selective inhibitors like GSK583, which cannot induce target degradation [3].

PROTAC mechanism Ternary complex Cooperativity

Functional Consequence: Inhibition of RIP2-Dependent Proinflammatory Signaling vs. Kinase Inhibition Alone

RIPK2-IN-2 blocks RIP2-dependent proinflammatory signaling in autoinflammatory disease models [1]. Patent data indicate inhibition of NF-κB pathway activation and downstream TNFα release through RIPK2 degradation, which eliminates both kinase activity and scaffold-mediated signal transduction [1]. In contrast, selective kinase inhibitors like WEHI-345 or GSK583 only abrogate kinase-dependent NEMO phosphorylation without removing the CARD-domain scaffold that recruits TAK1/TAB complex for NF-κB activation [2]. While specific IC50 or EC50 values for cytokine suppression by RIPK2-IN-2 are not publicly available, the degradation mechanism is expected to produce more complete pathway blockade than catalytic inhibition at comparable concentrations [3].

NOD1/NOD2 signaling NF-κB Cytokine inhibition

Selectivity Profile: RIPK2 Degradation Selectivity vs. Kinome-Wide Off-Targets of ATP-Competitive Inhibitors

ATP-competitive RIPK2 inhibitors like Gefitinib, Ponatinib, and even selective probes such as GSK583 exhibit varying degrees of kinome-wide off-target activity due to conserved ATP-binding pockets [1]. RIPK2-IN-2's PROTAC-mediated degradation mechanism introduces an additional selectivity filter: target ubiquitination and degradation require productive ternary complex formation with VHL, which depends on specific protein-protein interaction geometries not simply conserved ATP-site binding [2]. Global proteomics studies on related VHL-based PROTACs demonstrate that degradation selectivity can exceed binding selectivity by several fold, though proteome-wide degradation selectivity data for RIPK2-IN-2 specifically have not been published [3].

Kinase selectivity PROTAC specificity Proteomics

Optimal Application Scenarios for RIPK2-IN-2 Based on Current Evidence


Elucidating Scaffold-Dependent vs. Kinase-Dependent RIPK2 Functions in NOD1/NOD2 Signaling

RIPK2-IN-2 is suited for experiments that require distinguishing between RIPK2's catalytic kinase activity and its CARD-domain scaffolding function. By degrading the entire protein, RIPK2-IN-2 eliminates both functions, whereas a kinase inhibitor like GSK583 (IC50 5 nM) removes only catalytic activity [1]. Researchers can use paired experiments (RIPK2-IN-2 vs. a matched kinase inhibitor) to determine which downstream NF-κB and MAPK signaling events depend on the kinase domain versus the scaffold [2]. This application relies on the PROTAC mechanism disclosed in patent US 10,435,391 and foundational PROTAC pharmacology demonstrated in Bondeson et al., 2015 [1][2].

Prolonged RIPK2 Target Suppression in Washout or In Vivo Models

Event-driven PROTAC pharmacology enables sustained target suppression after compound clearance, as demonstrated in vivo for related VHL-based RIPK2 PROTACs that maintain degradation for > 24 hours post-dose even when plasma compound levels fall below detectable limits [1]. RIPK2-IN-2 is expected to exhibit similar pharmacokinetic-pharmacodynamic (PK-PD) disconnect based on its PROTAC mechanism [2]. This makes it relevant for preclinical models of inflammatory bowel disease or autoinflammatory disorders where continuous RIPK2 inhibition is needed but frequent dosing is impractical [1]. Users should note that in vivo PK-PD data specific to RIPK2-IN-2 have not been published and must be empirically determined.

Chemical Biology Studies of Ubiquitin-Dependent RIPK2 Turnover

RIPK2-IN-2 recruits the VHL-CRL2 E3 ligase complex to RIPK2, promoting K48-linked polyubiquitination and proteasomal degradation [1]. This provides a chemical biology tool for studying RIPK2 ubiquitination dynamics distinct from inhibitors that block ubiquitination indirectly (e.g., SMAC mimetics that modulate IAP-mediated ubiquitination) [2]. Researchers can use RIPK2-IN-2 in pulse-chase assays with proteasome inhibitors (e.g., MG-132) to trap ubiquitinated intermediates and map ubiquitination sites on RIPK2 [1].

Negative Control Comparison Against Catalytic RIPK2 Inhibitors in Drug Discovery Profiling Panels

In industrial screening cascades for inflammatory targets, RIPK2-IN-2 can serve as a mechanism-based control to confirm that an observed phenotype is due to RIPK2 degradation rather than kinase inhibition. For example, a novel RIPK2 inhibitor candidate that does not induce degradation can be benchmarked against RIPK2-IN-2 (as a PROTAC reference) and GSK583 (as a kinase inhibitor reference) [1]. Differing activity profiles across these three mechanistic classes (PROTAC degrader, selective kinase inhibitor, and dual RIPK1/RIPK2 inhibitor) can deconvolve the molecular mechanism underlying cellular efficacy [2].

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